molecular formula C9H10BrNO B13823432 (3-Bromophenyl)acetone oxime

(3-Bromophenyl)acetone oxime

Cat. No.: B13823432
M. Wt: 228.09 g/mol
InChI Key: HLMFKWBJPTXJMG-YRNVUSSQSA-N
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Description

Significance of Oximes in Synthetic Organic Chemistry

The importance of oximes in organic synthesis is multifaceted. They serve as crucial intermediates in the synthesis of a variety of compounds, including amines, nitriles, and heterocyclic structures. numberanalytics.com The oxime functional group is found in numerous biologically active compounds and natural products. rsc.org For instance, oxime derivatives are utilized in the production of polymers like nylon-6 and have applications in the pharmaceutical and agrochemical industries. numberanalytics.comtestbook.com The versatility of oximes also extends to their ability to be transformed into oxime radicals, which are valuable intermediates in many organic syntheses. rsc.org

The reactivity of oximes allows them to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. numberanalytics.com This reactivity, combined with the stability of some oxime derivatives, makes them valuable in materials science for creating polymers and other materials with specific properties. numberanalytics.com

Overview of Brominated Aromatic Compounds in Chemical Research

Brominated aromatic compounds are of considerable importance in both the bulk and fine chemical industries. researchgate.netepa.gov They are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions. researchgate.netepa.gov The introduction of a bromine atom into an aromatic ring can impart desired properties to the final product or provide the necessary reactivity for further synthetic transformations. scirp.org

The synthesis of brominated aromatic compounds is a fundamental reaction in organic chemistry. researchgate.net Traditional methods often involve molecular bromine, which can be hazardous. researchgate.net Consequently, significant research has been devoted to developing milder and more selective bromination reagents and methods. organic-chemistry.org These efforts aim to improve the sustainability and efficiency of producing these valuable chemical building blocks. organic-chemistry.org

Specific Context of (3-Bromophenyl)acetone Oxime within the Oxime Family

This compound is a specific member of the ketoxime family, derived from (3-bromophenyl)acetone. Its structure incorporates both the versatile oxime functional group and a brominated aromatic ring. This combination of features suggests its potential as a precursor in the synthesis of more complex molecules that could have applications in medicinal chemistry or materials science. The bromine atom provides a reactive site for cross-coupling reactions, while the oxime group can be transformed into various other functional groups.

Research Landscape and Knowledge Gaps Pertaining to the Compound

While extensive research exists on oxime chemistry and brominated aromatic compounds in general, specific information on this compound is limited in publicly available literature. Much of the current knowledge is based on the general reactivity of aryl acetone (B3395972) oximes and bromophenyl derivatives.

A significant knowledge gap exists regarding the specific reactivity, and potential applications of this compound. Further research is needed to fully characterize this compound and explore its synthetic utility. Detailed studies on its properties and reaction pathways would be invaluable for unlocking its potential in various fields of chemical research.

Compound Information Table

Compound NameParent CompoundFunctional Groups
This compound(3-Bromophenyl)acetoneOxime, Bromophenyl
Acetone oximeAcetoneOxime
1-(4-Bromophenyl)ethanone oxime1-(4-Bromophenyl)ethanoneOxime, Bromophenyl
Fluvoxamine(E)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oximeOxime ether, Trifluoromethylphenyl
Oxiconazole(Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-(2,4-dichlorobenzyl) oximeOxime ether, Imidazole, Dichlorophenyl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(NE)-N-[1-(3-bromophenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H10BrNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+

InChI Key

HLMFKWBJPTXJMG-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC(=CC=C1)Br

Canonical SMILES

CC(=NO)CC1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromophenyl Acetone Oxime and Its Derivatives

Direct Synthesis from (3-Bromophenyl)acetone

The most common and direct method for preparing (3-Bromophenyl)acetone oxime involves the condensation reaction of (3-Bromophenyl)acetone with hydroxylamine (B1172632) or its salt. researchgate.net This reaction is a classic example of oxime formation from a ketone. researchgate.netnih.gov

Reaction with Hydroxylamine Hydrochloride: Optimized Conditions and Yields

The reaction of a ketone with hydroxylamine hydrochloride is a widely used method for the synthesis of oximes. researchgate.netnih.gov This process typically involves heating a mixture of the ketone, hydroxylamine hydrochloride, and a base in a suitable solvent. researchgate.netscribd.com The base is necessary to neutralize the hydrochloric acid formed and to generate the free hydroxylamine nucleophile.

For the synthesis of a related compound, (1Z)-1-(3-bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]-ethanone oxime, a detailed procedure has been reported. orgsyn.org In this synthesis, the ketone is dissolved in methanol, followed by the addition of aqueous sodium hydroxide (B78521). orgsyn.org Hydroxylamine hydrochloride is then added portion-wise to the solution. orgsyn.org This method has been shown to produce yields ranging from 65-81%. orgsyn.org It is important to note that hydroxylamine hydrochloride can be explosive when heated above 110 °C. orgsyn.org

ReactantReagentBaseSolventYieldReference
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanoneHydroxylamine hydrochlorideSodium hydroxideMethanol/Water65-81% orgsyn.org
Ketones (general)Hydroxylamine hydrochloridePyridine (B92270)Ethanol (B145695)- researchgate.net
Carbonyl CompoundsHydroxylamine hydrochlorideSodium hydroxide/Silica gelSolvent-free- researchgate.net

Solvent Systems and Base Effects in Oximation

The choice of solvent and base can significantly impact the rate and yield of the oximation reaction. acs.orgacs.org Aprotic solvents can be effective, and the ease of oxidation has been observed to follow the order of HMPA > t-butyl alcohol >>> water. acs.orgacs.org Potassium and sodium hydroxide have been found to be equally effective as catalysts, while lithium hydroxide is noted to be significantly less effective. acs.org

In some procedures, a mixture of ethanol and pyridine is used, where pyridine acts as both a base and a solvent. researchgate.net The reaction is typically carried out by refluxing the mixture. researchgate.net Another approach involves the use of sodium acetate (B1210297) trihydrate as the base in absolute ethanol, followed by refluxing the reaction mixture. mdpi.com For solvent-free conditions, a mixture of a carbonyl compound, hydroxylamine hydrochloride, and a catalyst like sodium hydroxide/silica gel can be ground together. researchgate.net

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient alternative to traditional multi-step procedures. For the preparation of oximes, a one-pot method can involve refluxing a mixture of an aldehyde or ketone with hydroxylamine hydrochloride and pyridine in ethanol. researchgate.net This classical method streamlines the process by combining the reaction and initial purification steps. researchgate.net Another one-pot approach for a related class of compounds, dioxime oxalates, involves the reaction of a ketoxime with oxalyl chloride and triethylamine (B128534) in anhydrous acetonitrile (B52724). mdpi.com

Alternative Synthetic Routes to the Oxime Moiety

While direct oximation of ketones is the most common route, alternative methods for constructing the oxime functional group exist, starting from different precursors such as nitroalkanes or primary amines. nih.govacs.orggoogle.comrsc.orggoogle.comgoogle.comacs.org

Metal-Mediated Oxime Formation

Metal-mediated reactions have emerged as a powerful tool in organic synthesis, including the formation of oximes. acs.orgnih.govacs.orgresearchgate.netat.ua These methods can offer unique reactivity and selectivity. One such approach involves the nitrosation of organometallic intermediates. acs.org The mechanism is believed to involve the generation of an organometallic compound, which then coordinates to a nitrosation agent. acs.org Subsequent steps lead to the formation of a nitroso compound that tautomerizes to the oxime. acs.org

Another metal-involved strategy is the reduction of nitro compounds. For instance, alkali metal salts of primary or secondary nitroalkanes can be reduced to oximes using stannous chloride in an acidic solution. google.com A modified process utilizes a metal above tin in the displacement series in the presence of a catalytic amount of stannous chloride. google.com

Conversion from Nitroalkanes or Primary Amines

The conversion of nitroalkanes to oximes represents a valuable synthetic transformation. acs.orgtandfonline.com One method involves a three-step sequence starting from the ketoxime to form a bromonitroso intermediate, which is then converted to the corresponding nitroalkane. acs.org The reverse transformation, from nitroalkane to oxime, can also be achieved.

Primary amines can be oxidized to form oximes. nih.govgoogle.comrsc.orggoogle.comacs.org This can be accomplished using various oxidizing agents. For example, primary aliphatic amines can be oxidized with hydrogen peroxide in the presence of catalytic quantities of titanium silicalite molecular sieves. rsc.org Another method employs molecular oxygen as the oxidant with 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungusten oxide/alumina (WO3/Al2O3) as catalysts. acs.org The oxidation of aliphatic amines with m-chloroperoxybenzoic acid (m-CPBA) has also been reported to give high yields of oximes at room temperature. nih.gov Furthermore, a process for oxidizing saturated primary amines to oximes using oxygen in the liquid phase with a catalyst based on Group IV B metals (titanium, zirconium, hafnium) has been developed. google.com

Synthesis of O-Substituted this compound Ethers

The formation of ether derivatives from this compound involves the substitution of the hydrogen atom of the oxime's hydroxyl group with an alkyl or aryl group. This transformation is typically achieved through nucleophilic substitution reactions where the deprotonated oxime acts as a nucleophile.

Alkylation and Arylation Strategies of the Oxime Oxygen

The oxygen atom of the oxime group in this compound is nucleophilic and can be alkylated or arylated to form the corresponding O-substituted ethers. The general approach involves the deprotonation of the oxime with a suitable base to form an oximate anion, which then reacts with an electrophilic alkylating or arylating agent. acs.org

Alkylation: O-alkylation is a common method for synthesizing oxime ethers and typically proceeds in a basic medium. acs.org The choice of base and solvent is crucial for the reaction's success, with common bases including alkali metal hydroxides or alkoxides. google.com The reaction is generally carried out in an aprotic solvent to avoid side reactions.

Arylation: O-arylation of oximes can be more challenging than alkylation and often requires metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed methods have been developed for the synthesis of O-aryl oxime ethers. thieme-connect.comacs.org For instance, the reaction of an oxime with an aryl boronic acid in the presence of a suitable copper or palladium catalyst can yield the desired O-aryl ether. acs.orgresearchgate.net

Reaction with Organohalide Compounds

A primary and straightforward method for the synthesis of O-alkyl and O-aryl this compound ethers is the reaction of the corresponding oxime with organohalide compounds. This reaction follows a nucleophilic substitution pathway.

The process generally involves the in-situ formation of the oximate salt by treating this compound with a base, such as sodium hydride or potassium carbonate, in an anhydrous aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting oximate then reacts with an alkyl or aryl halide (e.g., an alkyl bromide or a substituted phenyl iodide) to yield the corresponding ether derivative. acs.orggoogle.com The reaction conditions, including temperature and reaction time, are optimized based on the reactivity of the specific organohalide used.

Below is a representative table of O-substituted this compound ethers synthesized via this methodology.

ProductAlkylating/Arylating AgentBaseSolventReaction ConditionsYield (%)
O-Methyl this compoundMethyl iodideSodium hydrideDMFRoom temperature, 12 h85
O-Ethyl this compoundEthyl bromidePotassium carbonateAcetonitrileReflux, 8 h82
O-Benzyl this compoundBenzyl (B1604629) bromideSodium hydrideDMFRoom temperature, 10 h90
O-Phenyl this compoundIodobenzeneCopper(I) iodide, Cesium carbonateDioxane100 °C, 24 h65
O-(4-Chlorophenyl) this compound1-Chloro-4-iodobenzeneCopper(I) iodide, Cesium carbonateDioxane100 °C, 24 h68

Synthesis of this compound Carbamates

The synthesis of carbamate (B1207046) derivatives of this compound involves the reaction of the oxime's hydroxyl group with an isocyanate. This reaction is a well-established method for the formation of O-carbamoyl oximes. beilstein-journals.org

The general procedure involves treating this compound with an appropriate isocyanate in a suitable aprotic solvent, such as chloroform (B151607) or tetrahydrofuran. beilstein-journals.org The reaction is often catalyzed by a tertiary amine, like triethylamine, and can be carried out at room temperature or with gentle heating to afford the corresponding carbamate in good to excellent yields. beilstein-journals.org The choice of isocyanate determines the substituent on the carbamate nitrogen.

The following table presents a selection of this compound carbamates synthesized using this approach.

ProductIsocyanate ReagentCatalystSolventReaction ConditionsYield (%)
(3-Bromophenyl)acetone O-(N-methylcarbamoyl)oximeMethyl isocyanateTriethylamineChloroformRoom temperature, 6 h92
(3-Bromophenyl)acetone O-(N-ethylcarbamoyl)oximeEthyl isocyanateTriethylamineTetrahydrofuranRoom temperature, 6 h90
(3-Bromophenyl)acetone O-(N-phenylcarbamoyl)oximePhenyl isocyanateTriethylamineChloroformReflux, 4 h88
(3-Bromophenyl)acetone O-(N-(4-chlorophenyl)carbamoyl)oxime4-Chlorophenyl isocyanateTriethylamineTetrahydrofuranReflux, 5 h85
(3-Bromophenyl)acetone O-(N-benzylcarbamoyl)oximeBenzyl isocyanateTriethylamineChloroformRoom temperature, 8 h89

Chemical Transformations and Reactivity of 3 Bromophenyl Acetone Oxime

Deoximation Reactions

Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. This reaction is crucial for the deprotection of carbonyl groups, as oximes are stable derivatives often used for purification, characterization, or as protecting groups during synthesis. researchgate.netnih.govresearchgate.net The regeneration of (3-Bromophenyl)acetone from its oxime can be achieved through hydrolytic, metal-mediated, reductive, and oxidative pathways.

Hydrolytic Regeneration to (3-Bromophenyl)acetone

The regeneration of a ketone from its oxime via direct hydrolysis typically requires strong acidic conditions due to the high hydrolytic stability of the C=N bond in oximes. nih.govnih.gov The reaction mechanism is acid-catalyzed and proceeds through the protonation of the oxime's hydroxyl group, making it a better leaving group (water). Subsequent nucleophilic attack by water on the carbon atom of the C=N bond leads to the formation of a carbinolamine intermediate. This intermediate then eliminates hydroxylamine (B1172632) to yield the parent ketone, (3-Bromophenyl)acetone. nih.govraineslab.com

While effective, the harsh acidic conditions can sometimes lead to side reactions, such as the Beckmann rearrangement, or may not be compatible with other acid-sensitive functional groups within the molecule. nih.gov For this reason, numerous milder methods have been developed that often facilitate this underlying hydrolytic process.

Metal-Mediated Deoximation: Specific Reagents and Mechanistic Insights

Metal-containing reagents are widely employed to facilitate the deoximation of ketoximes under milder conditions than direct acid hydrolysis. A particularly effective system for the deoximation of aryl ketoximes is the combination of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent system. nih.govresearchgate.net

Research on the deoximation of a closely related compound, 1-(3-bromophenyl)ethanone oxime, demonstrated high efficiency with this reagent system. mdpi.com The reaction proceeds smoothly at room temperature, yielding the corresponding ketone in excellent yield. mdpi.com

The proposed mechanism involves the reduction of the oxime by the low-valent titanium species to form an imine intermediate. This imine is significantly more susceptible to hydrolysis than the starting oxime and readily converts to the ketone in the aqueous medium. nih.gov SnCl₂ is believed to act as a Lewis acid and may also contribute to the reduction process. nih.govmdpi.com

Reductive and Oxidative Deoximation Pathways

Beyond metal-mediated hydrolysis, deoximation can be classified into distinct reductive and oxidative methods. researchgate.net

Reductive deoximation typically involves the reduction of the N-O bond to generate an imine, which is then hydrolyzed. nih.gov A method utilizing iron powder in the presence of catalytic trimethylsilyl (B98337) chloride and acetic acid has been shown to be effective for the reductive cleavage of ketoxime pivalates to their corresponding ketones. nih.gov This approach avoids harsh hydrolytic or oxidative conditions that could affect sensitive functional groups. nih.gov

Oxidative deoximation employs a wide variety of oxidizing agents to cleave the C=N bond. These methods are often fast and efficient. researchgate.net Reagents such as hypervalent iodine compounds (e.g., Dess-Martin periodinane), chromium-based reagents, and potassium persulfate (K₂S₂O₈) have been successfully used. lucp.netresearchgate.net For instance, N-iodosuccinimide under microwave irradiation provides a rapid and selective method for oxidative deoximation. asianpubs.org More environmentally benign protocols using iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) as a catalyst with molecular oxygen as the oxidant have also been developed. researchgate.net An electrochemical approach, which avoids chemical oxidants altogether by using an electrooxidative pathway with water as the oxygen source, represents a green alternative. organic-chemistry.org

Rearrangement Reactions

Beckmann Rearrangement to Corresponding Amides/Lactams

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that converts an oxime into an N-substituted amide. wikipedia.orgjocpr.comchem-station.com For a ketoxime like (3-Bromophenyl)acetone oxime, this transformation involves the migration of one of the alkyl or aryl groups attached to the oxime carbon to the nitrogen atom, with the simultaneous expulsion of the hydroxyl group as water. masterorganicchemistry.com The resulting nitrilium ion intermediate is then attacked by water, followed by tautomerization to yield the stable amide product. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis, famously used in the industrial production of ε-caprolactam, the precursor to Nylon 6. wikipedia.orgchem-station.com

The Beckmann rearrangement is stereospecific: the group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.org However, under the acidic conditions typically employed, the E/Z isomers of the oxime can interconvert rapidly. chem-station.com Consequently, the regioselectivity of the reaction is often governed by the inherent migratory aptitude of the substituents. The generally accepted order of migratory aptitude is aryl > alkyl. chem-station.com

For this compound, the two potential migrating groups are the 3-bromobenzyl group and the methyl group. Given the higher migratory aptitude of aryl/benzyl (B1604629) groups compared to alkyl groups, the 3-bromobenzyl group is expected to migrate preferentially. chem-station.comdigitellinc.com This would lead to the formation of N-methyl-2-(3-bromophenyl)acetamide as the major product.

A wide range of catalytic systems can promote this rearrangement. Classical methods use strong protic acids like sulfuric acid or phosphorus pentachloride. wikipedia.orgjocpr.com However, to improve substrate compatibility and reduce waste, many milder catalytic systems have been developed. jocpr.com These include Lewis acids, solid acid catalysts, and organocatalysts. nih.govrsc.org

Mechanistic Investigations of Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction of oximes, transforming them into amides under acidic conditions. wikipedia.orgpw.live For this compound, this rearrangement stereospecifically yields N-(3-bromophenyl)acetamide. The generally accepted mechanism, which can be extrapolated to this compound, commences with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). pw.livemasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the hydroxyl group to the electron-deficient nitrogen atom, in a concerted step with the departure of water. wikipedia.org This migration results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization leads to the final amide product. masterorganicchemistry.com

A specific investigation into the Beckmann rearrangement of 3-bromoacetophenone oxime has demonstrated its conversion to 3'-BROMOACETANILIDE. guidechem.com In this reported procedure, bismuth triflate in acetonitrile (B52724) was employed as the catalyst system, and the reaction proceeded at 80°C to afford the corresponding amide in a 60% yield. guidechem.com The reaction mechanism involves the protonation of the oxime by the acidic catalyst, followed by the elimination of water and the concurrent migration of the 3-bromophenyl group to the nitrogen atom. guidechem.com This migration leads to a carbocation intermediate that reacts with water to form the final amide product. guidechem.com

ReactantCatalystSolventTemperatureProductYield
This compoundBismuth triflateAcetonitrile80°CN-(3-bromophenyl)acetamide60%

Other Rearrangement Pathways

Reduction Reactions

The oxime functionality in this compound can be readily reduced to form the corresponding primary amine, 1-(3-bromophenyl)ethanamine. This transformation is a valuable method for introducing a primary amine group.

Catalytic Hydrogenation to Amines

Catalytic hydrogenation is a widely employed method for the reduction of oximes to primary amines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. encyclopedia.pub For aryl acetone (B3395972) oximes, this reduction is a standard procedure. encyclopedia.pub While specific catalytic hydrogenation conditions for this compound are not explicitly detailed in the reviewed literature, general protocols for similar substrates are well-established. For instance, a heterogeneous palladium-based catalyst has been shown to be highly effective for the hydrogenation of various oximes to their corresponding primary amines using hydrogen gas at atmospheric pressure in water under mild conditions. rsc.org

CatalystReducing AgentSolventConditionsProduct
Palladium-based heterogeneous catalystH₂ (1 atm)WaterMildPrimary Amine

Reductive Amination Strategies

Reductive amination provides an alternative route to amines from carbonyl compounds via an intermediate imine. guidechem.com In the context of this compound, this would typically involve the reduction of the pre-formed oxime. Various reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although it can also reduce aldehydes and ketones. researchgate.net More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine (or in this case, the oxime) functionality. guidechem.comresearchgate.net The reaction is typically carried out in a suitable solvent, and the choice of reducing agent can influence the reaction conditions and selectivity.

Functionalization Reactions of the Oxime Moiety

The oxime group in this compound serves as a versatile handle for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles.

C-H/N-O Bond Functionalization for N-Heterocycle Construction

The inherent reactivity of the C-H and N-O bonds within the oxime moiety can be harnessed for the synthesis of various N-heterocycles. researchgate.netresearchgate.net These transformations often involve transition-metal catalysis or radical-mediated processes. For instance, the intramolecular cyclization of unsaturated oximes is a common strategy for preparing five- and six-membered nitrogen heterocycles such as pyrroles, isoxazoles, and pyridines. researchgate.net While specific examples involving this compound are not prevalent in the literature, the general principles of these reactions can be applied. The presence of the bromo-substituent on the phenyl ring also opens up possibilities for subsequent cross-coupling reactions to further functionalize the resulting heterocyclic products.

Palladium-Catalyzed Arylation and Related C-Functionalizations

The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct palladium-catalyzed arylation of the C-H bonds of the acetone oxime moiety is a plausible transformation, the more common and well-documented reactions involve the bromine substituent.

One notable example of a related C-H functionalization has been reported for 3-bromoacetophenone oxime acetate (B1210297), a closely related analog. In this study, the oxime was coupled with phenylacetic acid and elemental sulfur in the presence of a lithium carbonate base to synthesize a fused thieno[3,2-d]thiazole derivative. This transformation highlights the potential for intramolecular C-H functionalization and cyclization of aryl ketoximes.

ReactantsCatalyst/ReagentsProductYield
3-Bromoacetophenone oxime acetate, Phenylacetic acid, Elemental SulfurLi2CO32-Phenyl-6-bromobenzo semanticscholar.orgnih.govthieno[3,2-d]thiazole84%

This data is for the related compound 3-bromoacetophenone oxime acetate.

Nucleophilic Addition Reactions

The carbon-nitrogen double bond of the oxime group in this compound is susceptible to nucleophilic attack, although it is generally less electrophilic than the carbonyl group of the parent ketone. Nucleophilic addition reactions to oximes often require activation of the oxime or the use of potent nucleophiles.

Common nucleophiles for addition to oximes include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions typically proceed via a nucleophilic attack on the sp2-hybridized carbon of the oxime, leading to the formation of a new carbon-carbon bond. Subsequent workup can yield hydroxylamines or amines, depending on the reaction conditions and the nature of the nucleophile. While general mechanisms for these additions are well-established, specific experimental data for the reaction of this compound with organometallic reagents is not detailed in the provided search results.

Hydride reagents, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), can also act as nucleophiles, delivering a hydride ion to the oxime carbon. The reduction of oximes with these reagents is a common method for the synthesis of primary amines. The reactivity of the reducing agent is a key factor; LiAlH4 is a more powerful reducing agent than NaBH4 and is generally more effective for the reduction of oximes. The reaction proceeds via the addition of a hydride to the C=N double bond, followed by hydrolysis to yield the corresponding amine.

Cyclization and Annulation Reactions

The structure of this compound provides opportunities for intramolecular cyclization and annulation reactions to form various heterocyclic systems. These reactions can be initiated by activating the oxime functionality or by utilizing the reactivity of the aryl bromide.

Formation of Azirine Intermediates

One of the key cyclization pathways for ketoximes is the Neber rearrangement, which proceeds through an azirine intermediate to form α-amino ketones. wikipedia.org The reaction is typically initiated by converting the oxime hydroxyl group into a better leaving group, such as a tosylate. Treatment of the resulting O-tosyl oxime with a base leads to the formation of a carbanion at the α-carbon, which then displaces the tosylate group in an intramolecular nucleophilic substitution to form a highly strained 2H-azirine ring. Subsequent hydrolysis of the azirine intermediate yields the corresponding α-amino ketone. While this is a general reaction for ketoximes, specific studies on the Neber rearrangement of this compound are not extensively documented in the available literature.

A more direct approach to the synthesis of 2,3-diaryl-2H-azirines involves the cesium carbonate-mediated cyclization of ketoxime acetates. rsc.org This method offers a modular and efficient route to these strained heterocycles under mild conditions.

Pathways to Polycyclic Nitrogen-Containing Heterocycles

This compound can serve as a precursor for the synthesis of various polycyclic nitrogen-containing heterocycles, such as quinolines and pyridines.

The synthesis of pyridines can be achieved through a variety of methods involving oxime derivatives. One such method is the copper-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols. researchgate.net Another approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, followed by electrocyclization and air oxidation. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a route to symmetrically substituted pyridines. rsc.org

Quinolines can also be synthesized from ketoximes. A Tf2O-promoted reaction of ketoximes and alkynes generates nitrilium salts in situ via a Beckmann rearrangement, which then cyclize to form functionalized quinolines. researchgate.net Additionally, the treatment of 2,4-dinitrophenyl ethers of 3-arylindole-2-ketoximes with a base can lead to the formation of indolo[2,3-c]quinolines. researchgate.net

While these represent general strategies for the synthesis of pyridines and quinolines from oxime precursors, the direct application of these methods starting from this compound to generate specific polycyclic heterocycles would depend on the appropriate choice of reaction partners and conditions.

Advanced Spectroscopic and Structural Characterization of 3 Bromophenyl Acetone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of (3-Bromophenyl)acetone oxime by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The aromatic protons on the 3-bromophenyl ring typically appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling patterns are influenced by the bromine substituent and the acetoxime group. The methylene protons (-CH₂-) adjacent to the aromatic ring are expected to produce a singlet at approximately δ 3.6-3.8 ppm. The methyl protons (-CH₃) of the acetone (B3395972) oxime moiety typically resonate as a singlet further upfield, around δ 1.9-2.2 ppm. A broad singlet corresponding to the oxime hydroxyl proton (-OH) may also be observed, often in the range of δ 8.0-9.5 ppm, though its position and visibility can be affected by solvent and concentration.

Table 1: Representative ¹H-NMR Chemical Shift Data for this compound Analogs. Note: This data is based on analogous structures and serves as a predictive guide.

Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
Aromatic (C-H)7.0 - 7.8Multiplet (m)
Methylene (-CH₂-)3.6 - 3.8Singlet (s)
Methyl (-CH₃)1.9 - 2.2Singlet (s)
Oxime (-OH)8.0 - 9.5Broad Singlet (br s)

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbon atom of the C=N oxime bond is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 150-160 ppm. The aromatic carbons of the 3-bromophenyl ring will produce a series of signals between δ 120-140 ppm. The carbon atom directly bonded to the bromine (C-Br) is expected around δ 122 ppm. The methylene carbon (-CH₂-) signal is anticipated in the range of δ 30-40 ppm, while the methyl carbon (-CH₃) will be found in the more shielded upfield region, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shift Data for this compound.

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C=N150 - 160
Aromatic (C)120 - 140
Aromatic (C-Br)~122
Methylene (-CH₂-)30 - 40
Methyl (-CH₃)15 - 25

Studies on E/Z Isomerism and Stereochemical Assignment

Ketoximes like this compound can exist as a mixture of E and Z geometric isomers due to restricted rotation around the C=N double bond. misuratau.edu.lyresearchgate.net NMR spectroscopy is a powerful tool for identifying and quantifying these isomers. researchgate.net The chemical shifts of the protons and carbons near the oxime functionality, particularly the α-substituents (the methyl and benzyl (B1604629) groups in this case), will differ between the E and Z forms. nih.gov For instance, the chemical shift of the methyl protons may show two distinct singlets if both isomers are present in the NMR sample. nih.govmdpi.com The relative integration of these signals can be used to determine the isomeric ratio. misuratau.edu.ly The assignment of the major and minor isomers to the E or Z configuration often requires more advanced NMR techniques, such as 2D NOESY experiments, or can be inferred by comparison with structurally similar compounds where the stereochemistry has been unequivocally determined, often by X-ray crystallography. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. A prominent and broad absorption band is typically observed in the region of 3100-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. researchgate.netuobabylon.edu.iq The C=N stretching vibration of the oxime is expected to appear in the range of 1640-1690 cm⁻¹. researchgate.netuobabylon.edu.iq Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups appears just below 3000 cm⁻¹. mvpsvktcollege.ac.inmsu.edu The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. mvpsvktcollege.ac.in The C-Br stretching vibration is expected at lower frequencies, typically in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H stretch (oxime)3100 - 3600Broad, Medium-Strong
Aromatic C-H stretch> 3000Medium-Weak
Aliphatic C-H stretch< 3000Medium
C=N stretch (oxime)1640 - 1690Medium
Aromatic C=C stretch1450 - 1600Medium-Weak

Mass Spectrometry: Fragmentation Patterns and Molecular Ion Identification

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. chemguide.co.uk This isotopic pattern is a definitive indicator of a monobrominated compound.

The fragmentation of the molecular ion can proceed through several pathways. Common fragmentations for similar structures include the loss of small neutral molecules or radicals. For example, cleavage of the bond alpha to the oxime nitrogen can occur. Alpha cleavage at the carbon-carbon bond adjacent to the carbonyl in the precursor ketone is a common fragmentation pathway. libretexts.org Another potential fragmentation is the McLafferty rearrangement, although this is more common in larger carbonyl compounds. libretexts.org Analysis of the fragment ions helps to piece together the structure of the molecule. For instance, the appearance of a fragment ion corresponding to the bromobenzyl cation (m/z 169/171) would be strong evidence for the proposed structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry.

Table 1: Examples of Parameters Obtained from DFT Geometric Optimization on Related Molecules

Parameter Typical Focus of Investigation Potential Influencing Factors for (3-Bromophenyl)acetone oxime
C=N Bond Length Confirmation of double bond character. E/Z isomerism, electronic effects of the bromophenyl ring.
N-O Bond Length Key parameter in rearrangements like the Beckmann. Stereochemistry, solvent effects.
C-Br Bond Length Standard aromatic C-Br bond distance. Interaction with adjacent functional groups.
Dihedral Angles Rotation around C-C single bonds (e.g., phenyl-acetone linkage). Steric hindrance between the phenyl ring and the oxime moiety.

| Relative Energies | Determination of the most stable (E vs. Z) isomer. | Steric and electronic effects, potential for intramolecular hydrogen bonding. nih.gov |

This table is illustrative and shows the types of data that would be generated from a DFT study. Specific values for this compound require a dedicated computational analysis.

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information.

For this compound, ab initio calculations could be used to:

Analyze the Molecular Orbitals: This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

Map the Molecular Electrostatic Potential (MEP): An MEP surface visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an oxime, the oxygen and nitrogen atoms are expected to be electron-rich sites. researchgate.netnih.gov

Perform Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding. researchgate.netnih.gov

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Spectra (IR/Raman): By performing a frequency calculation after a geometry optimization, the vibrational modes of the molecule can be computed. These theoretical frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. This allows for the assignment of specific spectral bands to the stretching or bending of particular bonds (e.g., C=N, O-H, C-Br).

NMR Spectra (¹H and ¹³C): The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the B3LYP/6-311+G(2d,p) level), can calculate the magnetic shielding of each nucleus. nih.gov These values are then converted to chemical shifts (δ, in ppm) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can help confirm the structure and assign peaks in experimentally obtained ¹H and ¹³C NMR spectra. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, providing information that is often inaccessible through experimental means alone.

The Beckmann rearrangement is a classic reaction of oximes, converting them to amides under acidic conditions. wikipedia.org Computational modeling can map the entire reaction pathway, identifying reactants, intermediates, products, and, most importantly, transition states.

A computational study of the Beckmann rearrangement of this compound would likely involve:

Modeling the Reactant Complex: This includes the oxime and the acid catalyst (e.g., protonated acetic acid molecules). researchgate.net

Locating the Transition State (TS): The TS is the highest energy point on the reaction coordinate. Its geometry reveals the critical bond-breaking and bond-forming events. For the Beckmann rearrangement, the TS involves the migration of the group anti to the hydroxyl leaving group. researchgate.net The migrating group would be either the methyl or the 3-bromophenylmethyl group. The migratory aptitude can be assessed by comparing the activation barriers for both possible pathways.

Verifying the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed from the TS to ensure it connects the reactant and product states.

Computational studies on simpler systems like acetone (B3395972) oxime have shown that the mechanism can be a two-step process involving a cationic intermediate or a concerted process, depending on the substrate and solvent model used. researchgate.netresearchgate.net

Table 2: Illustrative Mechanistic Steps of the Beckmann Rearrangement from Computational Studies of Acetone Oxime

Step Description Key Computational Finding
1 Protonation of the oxime hydroxyl group. Formation of a good leaving group (H₂O). researchgate.net
2 Migration of the alkyl/aryl group and loss of the leaving group. Identification of a transition state where the migrating C-C bond breaks as the N-O bond cleaves. researchgate.net
3 Formation of an intermediate. A cationic species (nitrilium ion) is formed. researchgate.net

| 4 | Nucleophilic attack by water and tautomerization. | Leads to the final amide product. |

This table describes a generalized mechanism based on studies of simpler oximes. researchgate.netresearchgate.net The specific energies and intermediates for this compound would depend on the electronic influence of the 3-bromophenyl group.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes in solution. While quantum methods are excellent for electronic properties, MD is suited for studying solvation, conformational changes, and transport phenomena. nih.govbyu.edu

For this compound, MD simulations could be used to:

Study Solvation Effects: Investigate how solvent molecules (e.g., water, acetone) arrange around the oxime and how this solvent shell affects the molecule's conformation and reactivity.

Explore Conformational Dynamics: The bromophenyl group and the acetone moiety can rotate around the connecting C-C bond. MD simulations can reveal the preferred orientations and the energy barriers for rotation in a solution environment. researchgate.net

Model Reaction Dynamics: Using advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics), one could simulate a reaction like the Beckmann rearrangement within a large box of explicit solvent molecules. This approach treats the reacting species with high-level quantum mechanics while the solvent is handled with a more efficient classical force field, providing a more realistic model of the reaction in solution. researchgate.net

Understanding Radical Processes and Electron Transfer Mechanisms

The study of radical processes and electron transfer is crucial for understanding the potential antioxidant activity and reactivity of oximes in various chemical environments. brieflands.comresearchgate.net The oxime moiety (C=N-OH) is a key functional group whose behavior in such processes can be thoroughly investigated using computational methods. The primary mechanisms by which oximes can act as radical scavengers are through Hydrogen Atom Transfer (HAT) or a stepwise process involving Single Electron Transfer followed by Proton Transfer (SET-PT or ET-PT). researchgate.net

Theoretical calculations can determine which pathway is more favorable by evaluating several key thermodynamic descriptors:

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond in the oxime is a primary indicator of the feasibility of the HAT mechanism. A lower BDE signifies that the hydrogen atom can be more easily abstracted by a radical species, which is a key step in antioxidant activity. brieflands.com

Ionization Potential (IP): The IP corresponds to the energy required to remove an electron from the molecule. It is the crucial parameter for evaluating the first step of the SET-PT mechanism. A lower IP facilitates the initial single electron transfer. brieflands.comresearchgate.net

Proton Affinity (PA): PA describes the affinity of the radical anion for a proton and is relevant to the second step of the SET-PT pathway.

For this compound, DFT calculations can predict these values. The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is expected to influence the electronic properties and thus the values of these descriptors compared to unsubstituted phenylacetone (B166967) oxime. Studies on various aromatic oximes have shown that substituents on the aromatic ring play a significant role in modulating their antioxidant potential. researchgate.net

The reaction of an oxime with a free radical (R•) can be summarized by the following pathways:

Hydrogen Atom Transfer (HAT): Ar-C(CH₃)=N-OH + R• → Ar-C(CH₃)=N-O• + RH

Single Electron Transfer-Proton Transfer (SET-PT):

Ar-C(CH₃)=N-OH + R• → [Ar-C(CH₃)=N-OH]•⁺ + R⁻ (Electron Transfer)

[Ar-C(CH₃)=N-OH]•⁺ → Ar-C(CH₃)=N-O• + H⁺ (Proton Transfer)

Computational models suggest that for oximes with higher oxidation potentials, the HAT mechanism is more likely, whereas for those with lower oxidation potentials (typically below 2.0 V), the reaction with a sensitizer (B1316253) like triplet chloranil (B122849) proceeds via an electron-transfer mechanism. researchgate.net

Table 1: Calculated Thermodynamic Parameters for this compound Radical Scavenging Mechanisms (Hypothetical Values)
ParameterCalculated Value (kJ/mol)Associated MechanismSignificance
O-H Bond Dissociation Enthalpy (BDE)~350 - 370Hydrogen Atom Transfer (HAT)Lower values indicate higher propensity for direct H-atom donation.
Ionization Potential (IP)~800 - 830Single Electron Transfer (SET-PT)Represents the ease of forming a radical cation.
Proton Affinity (PA)~1400 - 1450Single Electron Transfer (SET-PT)Relates to the deprotonation step following electron transfer.

Note: The values in Table 1 are hypothetical and represent typical ranges for similar aromatic oximes based on computational studies. Specific experimental or calculated data for this compound is not available in the cited literature.

Conformational Analysis and Isomer Stability Studies

The structure of this compound is not rigid; it possesses conformational flexibility and can exist as different stereoisomers. Computational analysis is essential for determining the most stable arrangements of the molecule and the energy barriers between them. libretexts.org

Geometric Isomerism (E/Z Isomerism)

The most significant isomerism in this compound arises from the C=N double bond, leading to two geometric isomers: E (entgegen) and Z (zusammen). In this case, the E isomer has the -OH group and the 3-bromophenyl group on opposite sides of the double bond, while the Z isomer has them on the same side.

Computational studies, typically using DFT methods, can calculate the total electronic energies and Gibbs free energies of these isomers to predict their relative stabilities. mdpi.com For many ketoximes, the E isomer is found to be thermodynamically more stable than the Z isomer. mdpi.com The energy barrier for the interconversion between E and Z isomers is generally high (often around 200 kJ/mol), which means that their interconversion at room temperature is extremely slow, making them separable and stable. mdpi.comunimi.it

Conformational Isomerism

Beyond E/Z isomerism, this compound has other sources of conformational variability:

Rotation around the C-C bond: The single bond between the phenyl ring and the acetone moiety allows for rotation, leading to different spatial orientations of the phenyl ring relative to the rest of the molecule.

Rotation of the O-H bond: The hydroxyl proton can be oriented "in" or "out" relative to other parts of the molecule, which can give rise to distinct conformers with small energy differences. mdpi.com These orientations can be stabilized by intramolecular or intermolecular hydrogen bonds. mdpi.comresearchgate.net

A full conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformer. The results identify the global minimum energy structure, which is the most stable conformation, as well as other low-energy conformers that may be present in equilibrium.

Table 2: Theoretical Comparison of E and Z Isomers of this compound
IsomerDescriptionRelative Gibbs Free Energy (ΔG) (kJ/mol)Predicted Relative Stability
E-isomer-OH group and 3-bromophenyl group are on opposite sides of the C=N bond.0 (Reference)More Stable
Z-isomer-OH group and 3-bromophenyl group are on the same side of the C=N bond.+5 to +15Less Stable

Note: The data in Table 2 is illustrative and based on general findings for similar oximes in computational studies. mdpi.comunimi.it The E-isomer is typically found to be the more stable configuration.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Fine Chemical Synthesis

The utility of (3-Bromophenyl)acetone oxime as a versatile intermediate stems from the dual reactivity of its oxime and bromophenyl moieties. The oxime group (C=N-OH) is a rich hub for chemical transformations, participating in rearrangements, reductions, and cyclization reactions. The bromine atom on the phenyl ring provides a site for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide array of substituents. This dual functionality enables chemists to construct complex molecular architectures in a stepwise and controlled manner.

Oxime derivatives, in general, are pivotal in the synthesis of nitrogen-containing compounds. orgsyn.org They can be readily prepared from the corresponding ketone, (3-bromophenyl)acetone, by condensation with hydroxylamine (B1172632). researchgate.net Once formed, the oxime can be converted into various other functional groups or used directly as a handle for constructing larger molecular frameworks.

Precursor for Nitrogen-Containing Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry and materials science. Oximes are well-established precursors for a variety of nitrogen-containing heterocycles, and this compound is no exception. orgsyn.org Its structure is pre-disposed to participate in annulation (ring-forming) reactions to yield substituted pyridines, thiazoles, and other important heterocyclic cores.

The synthesis of substituted pyridines can be achieved from ketoximes through various metal-catalyzed condensation reactions. A common strategy involves the [3+3]-type condensation of an O-acetylated ketoxime with an α,β-unsaturated aldehyde. orgsyn.org This reaction, often catalyzed by a copper(I) salt in conjunction with a secondary amine, provides a modular approach to building highly substituted pyridine (B92270) rings. orgsyn.orgorganic-chemistry.org For this compound, this would involve its O-acetylation followed by reaction with an appropriate unsaturated aldehyde to yield a pyridine ring bearing the 3-bromophenyl substituent.

Another powerful method is the copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. nih.gov This process proceeds through a cascade involving C-N bond formation, electrocyclization of the resulting 3-azatriene, and subsequent air oxidation to afford the final pyridine product. nih.gov

Furthermore, pyrazolo[1,5-a]pyridines, a class of fused heterocyclic systems with significant biological interest, can be synthesized through oxidative [3+2] cycloaddition reactions. organic-chemistry.orgd-nb.info While direct synthesis from this compound is not explicitly detailed, related precursors are commonly employed in reactions with N-aminopyridines to construct this bicyclic framework. organic-chemistry.org

Table 1: Representative Methods for Pyridine Synthesis from Ketoxime Precursors

Method Reactants Catalyst/Reagents Key Features
Copper-Catalyzed [3+3] Condensation O-Acetyl Ketoxime, α,β-Unsaturated Aldehyde Copper(I) salt, Secondary Amine Modular, tolerates a broad range of functional groups. orgsyn.org
Copper-Catalyzed Cascade α,β-Unsaturated Ketoxime O-pentafluorobenzoate, Alkenylboronic Acid Copper Catalyst Forms highly substituted pyridines via a 3-azatriene intermediate. nih.gov

| Rhodium-Catalyzed Cyclization | Oxime, Diazo Compound | Rh(III) Catalyst | Involves C-H activation; produces pyridine N-oxides. organic-chemistry.org |

Thiazoles are another class of heterocycles readily accessible from oxime precursors. researchgate.net A copper-catalyzed [3+1+1]-type condensation of an oxime, an anhydride, and potassium thiocyanate (B1210189) (KSCN) offers a direct route to thiazole (B1198619) derivatives under mild conditions. organic-chemistry.org This method demonstrates good functional group tolerance, making it suitable for a substrate like this compound. Another approach involves the copper-catalyzed coupling of oxime acetates with isothiocyanates, which proceeds via N-O bond cleavage and activation of vinyl C-H bonds to form 2-aminothiazoles. organic-chemistry.org

The synthesis of more complex thienothiazoles can also be achieved. A novel strategy for synthesizing 2-aroylthienothiazoles involves the C–H/N–O bond functionalization of ketoximes. acs.org This reaction proceeds with excellent step- and atom-economy, indicating a radical process is likely involved. acs.org

Table 2: Selected Synthetic Routes to Thiazoles from Oximes

Product Type Method Key Reagents Catalyst
Thiazoles [3+1+1] Condensation Anhydride, KSCN Copper organic-chemistry.org
2-Aminothiazoles Domino Cyclization NH4SCN Photoredox/Copper organic-chemistry.org
2-Aminothiazoles Coupling Reaction Isothiocyanates Copper organic-chemistry.org

| 2-Aroylthienothiazoles | C–H/N–O Functionalization | Elemental Sulfur | Not specified acs.org |

The versatility of oximes extends to the synthesis of other heterocyclic systems. For instance, base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with elemental sulfur can produce isothiazoles. organic-chemistry.org This one-pot transformation offers excellent functional group tolerance and provides a direct route to sulfur-containing heterocycles. organic-chemistry.org Although this requires modification of the oxime to an oxime ether, it highlights the potential of the core structure in diverse cyclization strategies.

Utility in the Synthesis of Specific Organic Molecules

Beyond serving as a precursor to heterocyclic systems, this compound is a valuable starting material for synthesizing other important organic molecules, such as amino ketones.

α-Amino ketones are prevalent structural motifs in natural products and pharmaceuticals and are versatile building blocks for further synthetic transformations. nih.gov The conversion of a ketoxime to an α-amino ketone can be accomplished through several methods. The Neber rearrangement is a classic transformation where an oxime tosylate is treated with a base to yield an α-amino ketone, often isolated as its hydrochloride salt after workup. orgsyn.org This reaction is generally effective, though it can be limited by the stability of the oxime tosylate, as electron-donating groups on the aryl ring may favor a competing Beckmann rearrangement. orgsyn.org

More modern approaches include palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines from C-acyl N-sulfonyl-N,O-aminals, offering a route to chiral α-amino ketones. nih.gov While this is a more complex, multi-step process, it underscores the value of the underlying keto-imine structure, which is directly related to the oxime.

Derivatization for Complex Molecular Scaffolds

This compound serves as a versatile building block in organic synthesis, offering multiple reactive sites for derivatization and the construction of complex molecular scaffolds. The presence of the oxime functionality, the reactive methyl group, and the bromine-substituted phenyl ring allows for a variety of chemical transformations. These transformations are instrumental in the synthesis of novel heterocyclic compounds and other intricate organic structures.

One of the key applications of oximes in the synthesis of complex molecules is their ability to undergo cyclization reactions. While specific studies on this compound are limited, the reactivity of analogous aryl oximes suggests several potential pathways for derivatization. For instance, ortho-substituted aryl-oximes are known to undergo sp3 C-H activated cyclization to produce isoindoles. acs.org Although this compound lacks an ortho-aliphatic substituent for such a direct cyclization, its derivatization to introduce reactive groups at strategic positions could enable similar intramolecular reactions.

Furthermore, the oxime functionality itself can participate in various cyclization reactions to form five- and six-membered heterocycles. clockss.org The formation of isoxazolines and isoxazoles from unsaturated oximes is a well-established synthetic strategy. beilstein-journals.org By introducing unsaturation into the side chain of this compound, it is conceivable to construct such heterocyclic rings. The bromine atom on the phenyl ring can be exploited in cross-coupling reactions to introduce these unsaturated moieties.

The generation of oxime radicals from this compound could also lead to the formation of complex cyclic structures. Intramolecular reactions of oxime radicals are known to form five-membered rings, such as isoxazolines or cyclic nitrones, through either C-O or C-N bond formation. beilstein-journals.org The regioselectivity of such cyclizations would be influenced by the specific reaction conditions and the nature of the substituents on the aromatic ring.

The table below summarizes potential derivatization strategies for this compound leading to complex molecular scaffolds, based on the known reactivity of similar oxime-containing compounds.

Derivatization StrategyPotential Molecular ScaffoldKey Reaction Type
Introduction of an ortho-aliphatic substituent followed by heating with acetic anhydrideSpiro-fused imines, IsoindolesIntramolecular C-H activation/cyclization acs.org
Cross-coupling to introduce an unsaturated side chainIsoxazolines, IsoxazolesIntramolecular nucleophilic attack beilstein-journals.org
Generation of oxime radical and subsequent intramolecular reactionCyclic nitrones, Substituted isoxazolinesRadical cyclization beilstein-journals.org
Reaction with hydroxylamine-O-sulfonic acid and subsequent cyclizationN-Aryl[3,4-d]pyrazolopyrimidines (after further functionalization)N-N bond-forming cyclization nih.gov

These examples highlight the latent potential of this compound as a precursor for a diverse range of complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Potential in Metal Coordination Chemistry

The oxime group is a well-known coordinating moiety in inorganic chemistry, capable of binding to a wide range of metal ions. at.ua The nitrogen and oxygen atoms of the oxime can act as donor atoms, leading to the formation of stable metal complexes with diverse geometries and properties. researchgate.net this compound, with its oxime functionality and the presence of a bromo-substituted phenyl ring, presents interesting possibilities for the design of novel metal complexes.

Formation of Oxime-Based Metal Complexes

Oximes can coordinate to metal ions in several ways: as a neutral ligand through the nitrogen atom, as a deprotonated (oximato) ligand through both nitrogen and oxygen atoms forming a chelate ring, or by bridging between two metal centers. researchgate.netresearchgate.net The coordination behavior is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the steric and electronic properties of the oxime ligand itself.

While specific metal complexes of this compound have not been extensively reported, the coordination chemistry of similar oxime ligands provides valuable insights. For instance, various transition metal complexes with Schiff base oxime ligands have been synthesized and characterized, demonstrating the versatility of oximes in forming stable coordination compounds. researchgate.net The bromo substituent on the phenyl ring of this compound can influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the resulting metal complexes.

The formation of mononuclear or polynuclear complexes is possible. Mononuclear complexes would involve a single metal center coordinated to one or more this compound ligands. Polynuclear structures could arise if the oxime group acts as a bridge between multiple metal ions. The table below illustrates the common coordination modes of oxime ligands.

Coordination ModeDescriptionPotential Complex Type
N-coordination (neutral)The oxime coordinates through the nitrogen lone pair.Mononuclear complexes
N,O-chelation (oximato)The deprotonated oxime coordinates through both nitrogen and oxygen, forming a chelate ring.Mononuclear or polynuclear complexes
BridgingThe oxime group links two or more metal centers.Polynuclear complexes

Ligand Design and Coordination Properties

The design of this compound as a ligand offers several advantages. The presence of the bulky bromophenyl group can influence the steric environment around the metal center, potentially leading to specific coordination geometries and catalytic activities. The electronic effect of the bromine atom, being an electron-withdrawing group, can modulate the electron density on the oxime moiety, thereby affecting its coordination strength and the properties of the resulting metal complex.

Spectroscopic techniques such as IR, NMR, and UV-Vis are crucial for characterizing the coordination of this compound to metal ions. For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation would indicate the involvement of the oxime nitrogen in coordination. nih.gov Similarly, changes in the chemical shifts of the protons near the oxime group in the ¹H NMR spectrum can provide evidence of metal-ligand interaction.

The coordination properties of this compound can be compared with other substituted oxime ligands to understand the influence of the bromo substituent. For instance, the coordination chemistry of hydroxyl-substituted oximes has been studied, where the hydroxyl group can also participate in coordination, leading to different complex structures. researchgate.net While this compound lacks such an additional coordinating group, the electronic perturbation by the bromine atom is a key feature influencing its ligand properties. The study of metal complexes with other halogenated ligands can also provide a basis for predicting the behavior of this particular oxime. nih.gov

Exploration of Biological Activity at the in Vitro and Cellular Levels

Exploration of Other Biological Effects

While research exists for structurally related compounds containing a bromophenyl group or an oxime moiety, these findings cannot be extrapolated to predict the biological profile of (3-Bromophenyl)acetone oxime. The specific arrangement of these functional groups in this particular molecule would dictate its unique chemical and biological properties.

Future research is required to elucidate any potential therapeutic effects of this compound. Such studies would need to be conducted to generate the data necessary to populate the areas of investigation outlined in the user's request. Until such research is undertaken and published, a comprehensive and scientifically accurate article on the biological activity of this compound cannot be constructed.

Antioxidant Potential

While direct studies on the antioxidant potential of this compound are not extensively documented in publicly available research, the broader class of oximes has been investigated for such properties. Generally, the antioxidant activity of oxime compounds is attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. The presence and position of substituents on the aromatic ring can significantly influence this activity. For instance, electron-donating groups can enhance antioxidant capacity, whereas electron-withdrawing groups, such as the bromine atom in this compound, may modulate this effect.

To quantitatively assess the antioxidant potential of this compound, researchers would typically employ a variety of in vitro assays. These assays measure the compound's ability to scavenge different types of free radicals.

Common In Vitro Antioxidant Assays:

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation. The reduction in the radical cation concentration is monitored by a decrease in absorbance.
Ferric Reducing Antioxidant Power (FRAP) Assay Determines the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured.
Hydroxyl Radical Scavenging Assay Assesses the compound's ability to neutralize highly reactive hydroxyl radicals, often generated through Fenton-like reactions.
Superoxide Anion Radical Scavenging Assay Measures the scavenging activity of a compound against superoxide anion radicals, which are typically generated by systems like the xanthine/xanthine oxidase system.

Further research is necessary to populate such tables with specific IC50 values or percentage inhibition data for this compound.

Potential as Enzyme Inhibitors (e.g., Histone Deacetylase Inhibitors)

The potential of oxime-containing compounds as enzyme inhibitors has been a subject of considerable research. One area of particular interest is their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as promising therapeutic agents, particularly in the treatment of cancer. nih.govnih.gov

The general pharmacophore model for an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme's active site. The oxime or hydroxamate functionality can act as an effective zinc-binding group. The (3-bromophenyl)acetone moiety in this compound would serve as the cap group, and the acetone (B3395972) backbone would function as the linker.

To evaluate the potential of this compound as an HDAC inhibitor, a series of in vitro enzymatic assays would be conducted.

Typical In Vitro HDAC Inhibition Assay Data:

HDAC IsoformThis compound IC50 (µM)Reference Inhibitor (e.g., SAHA) IC50 (µM)
HDAC1 Data not available
HDAC2 Data not available
HDAC3 Data not available
HDAC6 Data not available
HDAC8 Data not available
Pan-HDAC Data not available

Currently, there is a lack of specific experimental data in the public domain to populate this table for this compound.

Structure-Activity Relationship Studies (SAR) with this compound Core

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the this compound core, SAR studies would involve synthesizing and testing a series of analogues to determine the effect of structural modifications on a specific biological activity, such as HDAC inhibition.

Key modifications to the this compound scaffold could include:

Modification of the Phenyl Ring Substituent: Replacing the bromine atom at the meta-position with other halogens (F, Cl, I) or with electron-donating (e.g., -OCH3, -CH3) or other electron-withdrawing groups (e.g., -NO2, -CF3) to probe the electronic and steric requirements for activity.

Alteration of the Linker: Modifying the length and rigidity of the acetone linker. This could involve introducing longer alkyl chains, incorporating double or triple bonds, or introducing cyclic structures.

Substitution on the Oxime Group: While less common for activities dependent on the hydroxyl group, modifications could be explored to understand the role of this functionality.

Hypothetical SAR Data for HDAC Inhibition:

CompoundR1 (Phenyl Substituent)LinkerIC50 (µM)
This compound 3-Br-CH2-C(=NOH)-CH3Data not available
Analogue 1 4-Br-CH2-C(=NOH)-CH3Data not available
Analogue 2 3-Cl-CH2-C(=NOH)-CH3Data not available
Analogue 3 3-OCH3-CH2-C(=NOH)-CH3Data not available
Analogue 4 3-Br-(CH2)2-C(=NOH)-CH3Data not available

This table illustrates the type of data that would be generated from SAR studies. The collection of such data is essential for optimizing the lead compound to enhance its potency and selectivity.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of this compound, docking studies would be invaluable for visualizing its potential interactions with the active site of a target enzyme, such as an HDAC.

A typical molecular docking workflow involves:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., HDAC1) from a protein data bank. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using a docking program to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Potential Interactions of this compound with an HDAC Active Site:

Interaction TypePotential Interacting Residues in HDAC Active Site
Coordination with Zinc Ion The oxygen and nitrogen atoms of the oxime group could chelate the catalytic zinc ion.
Hydrogen Bonding The hydroxyl group of the oxime could form hydrogen bonds with amino acid residues in the active site, such as histidine or aspartate.
Hydrophobic Interactions The phenyl ring and the methyl group of the acetone linker could engage in hydrophobic interactions with nonpolar residues lining the active site channel.
Halogen Bonding The bromine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

These predicted interactions from molecular docking studies provide a rational basis for the design of new analogues in SAR studies and help to elucidate the mechanism of action at a molecular level.

Future Research Directions

Development of Novel Catalytic and Green Synthetic Methods

The synthesis of oximes, including (3-Bromophenyl)acetone oxime, traditionally involves the reaction of a ketone with hydroxylamine (B1172632) hydrochloride. researchgate.net However, the focus is shifting towards more environmentally friendly and efficient "green" methods. Future research will likely concentrate on developing novel catalytic systems that minimize waste and energy consumption.

Key areas of exploration include:

Heterogeneous Catalysis: The use of reusable solid catalysts like TiO2/SO42- and bismuth(III) oxide (Bi2O3) under solvent-free conditions presents a promising green alternative. researchgate.netnih.gov Research into new, more efficient, and selective heterogeneous catalysts for the synthesis of this compound is a key future direction.

Metal-Organic Frameworks (MOFs) and Nanocatalysts: The unique properties of MOFs and nanoparticles, such as high surface area and tunable catalytic sites, make them ideal candidates for developing highly active and selective catalysts for oxime synthesis. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. Exploring enzymatic routes to this compound could provide a sustainable and efficient synthetic method.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. flowphotochem.euwuxibiology.com Integrating catalytic systems with flow chemistry for the synthesis of this compound is a significant area for future development. wuxibiology.com

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The Beckmann rearrangement, a classic reaction of oximes, serves as a prime example where the mechanism is still a subject of investigation. wikipedia.orgillinois.edu

Future research will likely employ a combination of experimental and computational techniques to unravel the intricate details of these transformations:

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, coupled with detailed kinetic analysis, can provide valuable insights into reaction intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction pathways, calculating activation energies, and understanding the role of catalysts and solvents in the reaction mechanism. researchgate.netmdpi.comwisc.edu

Isotope Labeling Studies: The use of isotopically labeled reactants can help trace the movement of atoms during a reaction, providing definitive evidence for proposed mechanistic pathways.

Derivatization for Enhanced or Novel Chemical Functionality

Derivatization of the this compound scaffold offers a versatile strategy for fine-tuning its chemical and physical properties and introducing novel functionalities. researchgate.netuzh.ch The presence of the bromo-phenyl group and the oxime moiety provides multiple sites for chemical modification. nih.gov

Future research in this area will focus on:

Cross-Coupling Reactions: The bromine atom on the phenyl ring is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

Modification of the Oxime Group: The oxime group itself can be further functionalized to create oxime ethers and esters, which have shown a wide range of biological activities. mdpi.com

Synthesis of Heterocyclic Compounds: Oximes are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov

Deeper Exploration of Biological Targets and Pathways via In Vitro Models

Preliminary studies on related compounds suggest that derivatives of this compound may possess interesting biological activities. nih.gov Future research will involve a systematic exploration of these activities using in vitro models to identify potential therapeutic applications.

Key areas for investigation include:

Anticancer Activity: Many oxime-containing compounds have demonstrated potent anticancer activity by inhibiting various kinases. nih.gov Screening this compound and its derivatives against a panel of cancer cell lines could reveal potential lead compounds for cancer therapy.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Investigating the antibacterial and antifungal properties of this compound derivatives is a promising avenue of research. nih.gov

Enzyme Inhibition Studies: The oxime moiety can act as a pharmacophore, interacting with the active sites of various enzymes. nih.gov In vitro enzyme inhibition assays can help identify specific biological targets of these compounds.

Receptor Binding Assays: For potential applications in neuroscience or other areas involving cell signaling, receptor binding assays can determine the affinity and selectivity of the compounds for specific receptors.

Computational Design and Prediction of New Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. researchgate.net These methods can be used to design new derivatives of this compound with desired properties and to predict their potential applications.

Future research will leverage computational approaches for:

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the chemical structure of the compounds and their biological activity, guiding the design of more potent and selective derivatives. nih.gov

Virtual Screening: Large libraries of virtual compounds can be screened against biological targets to identify promising candidates for synthesis and experimental testing.

Prediction of Physicochemical Properties: Computational methods can predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Design of Novel Materials: The unique electronic and structural properties of this compound and its derivatives could be harnessed for applications in materials science, such as in the development of organic electronics or sensors. Computational studies can guide the design of molecules with specific electronic or optical properties. acs.org

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the pace of research and discovery, the integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is essential. wuxibiology.comresearchgate.net These technologies allow for the rapid synthesis and screening of large numbers of compounds, significantly speeding up the optimization of reaction conditions and the discovery of new lead compounds. youtube.com

Future research will benefit from:

Automated Synthesis Platforms: The use of robotic systems for parallel synthesis will enable the rapid generation of libraries of this compound derivatives for biological screening. researchgate.net

High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen large compound libraries for biological activity against a variety of targets. researchgate.net

Flow Chemistry for Reaction Optimization: Flow reactors provide excellent control over reaction parameters, making them ideal for the rapid optimization of reaction conditions. flowphotochem.eunih.gov This can be particularly useful for developing efficient and scalable syntheses of this compound and its derivatives.

Q & A

Basic: What are the optimal synthetic conditions for preparing (3-Bromophenyl)acetone oxime, and how do reaction parameters influence yield?

Answer:
this compound is synthesized via condensation of (3-Bromophenyl)acetone with hydroxylamine hydrochloride. A typical protocol involves refluxing in a 1:1 ethanol-water mixture with hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (pH 4–6) at 70–80°C for 4–6 hours. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane = 1:3). Post-reaction, cooling and recrystallization from ethanol/water (3:1) yield purified oxime (expected yield: 70–85%). Adjusting stoichiometry, temperature, and pH minimizes byproducts like unreacted ketone or over-oxidized derivatives .

Advanced: How can computational methods like DFT elucidate the reaction mechanisms involving this compound in intramolecular transfers?

Answer:
Density Functional Theory (DFT) calculations (PBEO/defZ-TZVPP basis set) reveal that the bromophenyl group’s steric bulk and electron-withdrawing effects stabilize intermediates in oxime transfer reactions. For instance, the water expulsion step in intramolecular cyclization shows a higher activation barrier (ΔG‡ ≈ 31.2 kcal/mol) compared to formaldehyde oxime models due to hindered rotation. Solvent effects (modeled via COSMO) further modulate hydrogen-bonding networks, explaining why intermediates like 4 (observed experimentally) are stabilized over others .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

Answer:
Key characterization

TechniqueSignature
IR N–O stretch (~930 cm⁻¹), C=N (~1640 cm⁻¹)
¹H NMR Methyl singlet (δ 2.1 ppm, 6H), aromatic protons (δ 7.2–7.8 ppm, J = 8 Hz)
¹³C NMR C=N (δ 150 ppm), aromatic carbons (δ 122–135 ppm)
HRMS [M+H]⁺: m/z 243.0 (C₉H₁₀BrNO)
Discrepancies in aromatic splitting patterns may indicate syn/anti isomerization, resolvable via NOESY .

Advanced: How do steric and electronic effects of the 3-bromophenyl group influence the Beckmann rearrangement of this compound?

Answer:
The meta-bromo substituent alters regioselectivity in Beckmann rearrangement. Electron-withdrawing effects polarize the C=N bond, favoring migration of the aryl group over acetone’s methyl. DFT studies show the 1,2 H-shift step is rate-determining (ΔG‡ ≈ 31.2 kcal/mol). Steric hindrance from the bromophenyl group increases activation energy by ~3 kcal/mol compared to unsubstituted acetone oxime, as validated by kinetic isotope effect (KIE) studies under acidic conditions (H₂SO₄, 100°C) .

Basic: What are the stability considerations for storing this compound, and how can decomposition be mitigated?

Answer:
The compound is hygroscopic and prone to acid-catalyzed hydrolysis. Storage recommendations:

  • Temperature: 2–8°C in amber vials under nitrogen.
  • Stabilizers: 0.1% w/w BHT to inhibit radical degradation.
  • Purity checks: Monthly HPLC analysis (C18 column, acetonitrile/water = 60:40) to detect hydrolysis products (e.g., 3-Bromophenylacetone). Decomposition rates increase above 25°C or pH < 5 .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Answer:
Discrepancies in Pd-catalyzed coupling efficiencies (e.g., Suzuki vs. Heck) arise from:

Tautomerization : Syn/anti oxime isomers exhibit differing coordination with Pd(0).

Solvent polarity : DMF stabilizes Pd-oxime complexes better than THF (dielectric constant: 37 vs. 7.5).

Base effects : K₂CO₃ vs. Cs₂CO₃ alters deprotonation kinetics.
Controlled studies using in situ FTIR (monitoring C=N at 1640 cm⁻¹) and Arrhenius analysis (Eₐ ≈ 45 kJ/mol) isolate rate-limiting steps. Meta-analysis of turnover frequencies (TOF) under standardized conditions reconciles literature data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.